molecular formula C14H15N3O3S2 B11354797 ethyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11354797
M. Wt: 337.4 g/mol
InChI Key: HSJFKXCKMPGNRJ-UHFFFAOYSA-N
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Description

Ethyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a thiadiazole ring and a cyclopenta[b]thiophene moiety, making it of significant interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the thiadiazole and cyclopenta[b]thiophene intermediates. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Tetrahydrofuran, ethanol, dimethylformamide.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted thiadiazole derivatives.

Mechanism of Action

The mechanism of action of ethyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds like ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate and ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate.

    Uniqueness: The presence of both thiadiazole and cyclopenta[b]thiophene moieties in a single molecule provides unique chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C14H15N3O3S2

Molecular Weight

337.4 g/mol

IUPAC Name

ethyl 2-[(4-methylthiadiazole-5-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C14H15N3O3S2/c1-3-20-14(19)10-8-5-4-6-9(8)21-13(10)15-12(18)11-7(2)16-17-22-11/h3-6H2,1-2H3,(H,15,18)

InChI Key

HSJFKXCKMPGNRJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=C(N=NS3)C

Origin of Product

United States

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